molecular formula C16H16Br2O2 B14567488 1,1'-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) CAS No. 61732-72-7

1,1'-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene)

Cat. No.: B14567488
CAS No.: 61732-72-7
M. Wt: 400.10 g/mol
InChI Key: MQPVOUWZAWLOKN-UHFFFAOYSA-N
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Description

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) is an organobromine compound characterized by the presence of two bromine atoms and two methoxybenzene groups attached to an ethane backbone

Preparation Methods

The synthesis of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) typically involves the reaction of 1,2-dibromoethane with 4-methoxybenzene under specific conditions. One common method involves the use of a solvent such as methylbenzene and heating the mixture to facilitate the reaction . Industrial production methods may involve similar reaction conditions but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) undergoes various chemical reactions, including:

Common reagents used in these reactions include potassium iodide, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) involves its reactivity with various molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity is harnessed in various applications, from chemical synthesis to biological studies .

Comparison with Similar Compounds

Similar compounds to 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) include:

The uniqueness of 1,1’-(1,2-Dibromoethane-1,2-diyl)bis(4-methoxybenzene) lies in its specific substitution pattern and the presence of methoxy groups, which influence its reactivity and applications.

Properties

CAS No.

61732-72-7

Molecular Formula

C16H16Br2O2

Molecular Weight

400.10 g/mol

IUPAC Name

1-[1,2-dibromo-2-(4-methoxyphenyl)ethyl]-4-methoxybenzene

InChI

InChI=1S/C16H16Br2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,1-2H3

InChI Key

MQPVOUWZAWLOKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)Br)Br

Origin of Product

United States

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